

AbGn-107 Antibody-Drug Conjugate for Gastrointestinal Cancer: A Technical Overview

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Compound of Interest		
Compound Name:	ATB107	
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For Researchers, Scientists, and Drug Development Professionals Abstract

AbGn-107 is a novel antibody-drug conjugate (ADC) that has been evaluated for the treatment of advanced gastrointestinal (GI) cancers. This document provides a comprehensive technical guide on AbGn-107, summarizing its mechanism of action, available preclinical and clinical data, and general experimental methodologies relevant to its development. AbGn-107 targets the AG-7 antigen, a Lewis A-like glycol-epitope expressed on various GI malignancies, delivering a potent tubulin inhibitor payload.[1][2] A Phase Ia clinical trial (NCT02908451) has assessed its safety and preliminary efficacy in patients with chemo-refractory gastric, colorectal, pancreatic, and biliary cancers.[1][2][3] This whitepaper aims to consolidate the current knowledge on AbGn-107 to inform ongoing and future research in the field of targeted cancer therapy.

Introduction to AbGn-107

AbGn-107 is an antibody-drug conjugate designed for targeted delivery of a cytotoxic agent to cancer cells expressing the AG-7 antigen. ADCs represent a promising therapeutic strategy that combines the specificity of a monoclonal antibody with the cell-killing power of a potent small-molecule drug, aiming to improve the therapeutic index and reduce systemic toxicity.



Components of AbGn-107

- Monoclonal Antibody: A humanized IgG1 antibody that specifically targets the AG-7 antigen.
- Target Antigen: AG-7, a Lewis A-like glycol-epitope found on the surface of various gastrointestinal cancer cells. This antigen is also described as a Transferrin receptor protein 1 (CD71) glycotope.
- Payload: A potent tubulin inhibitor, DM4, which is a maytansinoid derivative. Tubulin
 inhibitors disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.
- Linker: A cleavable linker connects the antibody to the payload. This linker is designed to be stable in circulation and to release the cytotoxic payload upon internalization into the target cancer cell.

Mechanism of Action

The proposed mechanism of action for AbGn-107 follows the typical pathway for ADCs, as illustrated in the signaling pathway diagram below.

AbGn-107's proposed mechanism of action.

Preclinical Data

While specific quantitative preclinical data for AbGn-107, such as IC50 values in various gastrointestinal cancer cell lines and detailed tumor growth inhibition percentages from xenograft studies, are not extensively published in the public domain, available information suggests promising antitumor activity.

Press releases and clinical trial summaries mention that AbGn-107 demonstrated "excellent antitumor efficacy in at least six established xenograft tumor models" and a "favorable safe profile in NHP toxicity studies". The expression of the target antigen, AG-7, is reported to be approximately 40-50% in pancreatic, gastric, and biliary cancers, and 20-25% in colorectal cancers. Another source indicates AG-7 expression in 24-61% of gastric, colorectal, pancreatic, and biliary cancers.



Clinical Development: Phase la Study (NCT02908451)

A multicenter, Phase Ia, first-in-human, dose-escalation study of AbGn-107 was conducted in patients with advanced, chemo-refractory gastrointestinal cancers.

Study Design and Patient Population

The study utilized a standard 3+3 dose-escalation design to determine the maximum tolerated dose (MTD) and safety profile of AbGn-107. Key eligibility criteria included patients with locally advanced, recurrent, or metastatic gastric, colorectal, pancreatic, or biliary cancer who had an ECOG performance status of 0-1. Notably, positive AG-7 expression was not a requirement for enrollment in the dose-escalation phase.

Table 1: Patient Demographics and Baseline Characteristics (Dose Escalation Phase)

Characteristic	Value
Number of Patients	39
Median Age (years)	61.5 (range 40–81)
Cancer Types	Colorectal (n=12), Pancreatic (n=20), Biliary (n=3), Gastric (n=0)

| Median Prior Lines of Therapy | 3 (range 1–7) |

Dosing and Administration

AbGn-107 was administered intravenously. Two dosing schedules were evaluated: every 4 weeks (Q4W) with doses ranging from 0.1 to 1.2 mg/kg, and every 2 weeks (Q2W) with doses from 0.8 to 1.0 mg/kg. Based on the safety and pharmacokinetic data, a dose of 1.0 mg/kg Q2W was selected for the cohort expansion phase.

Clinical Efficacy

The study showed modest clinical activity in a heavily pretreated patient population.



Table 2: Summary of Clinical Efficacy Results

Efficacy Endpoint	Result
Partial Response (PR)	1 patient
Stable Disease (SD)	18 patients (46.2%)
Disease Control > 6 months	6 patients (13.0%)
Disease Control > 6 months (at highest dose)	4 of 15 patients (26.7%)

| Median Duration of Treatment | 56 days (range 8–225) |

Safety and Tolerability

AbGn-107 was generally well-tolerated.

Table 3: Most Common Grade 3 or Higher Treatment-Emergent Adverse Events

Adverse Event
Infections
Cytopenias
Hyponatremia
Fatigue
Abdominal Pain
Diarrhea

(Specific percentages for each adverse event are not detailed in the provided search results.)

Dose-limiting toxicities (DLTs) included Grade 4 creatine kinase elevation (at 0.8 mg/kg Q4W) and Grade 3 arthralgias (at 1.2 mg/kg Q4W). Five patients experienced Grade 3 or 4 neutropenia at higher dose levels.

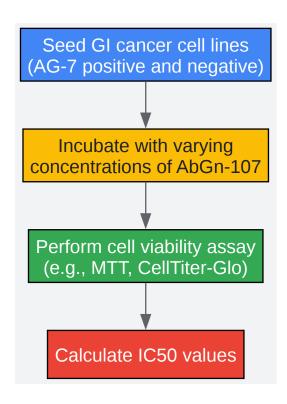


Experimental Protocols

Detailed, specific experimental protocols for the preclinical evaluation of AbGn-107 are not publicly available. However, based on standard practices for ADC development, the following general methodologies would be employed.

In Vitro Cytotoxicity Assays

These assays are crucial for determining the potency of the ADC.



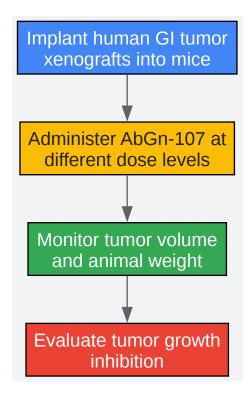
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A generalized workflow for in vitro cytotoxicity testing.

In Vivo Xenograft Studies

Animal models are used to evaluate the anti-tumor efficacy of the ADC in a living organism.





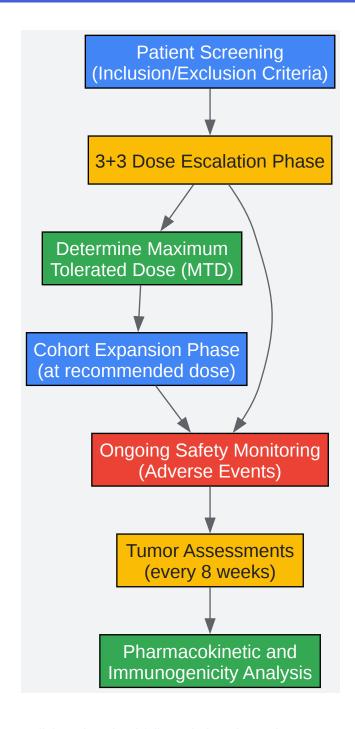
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A generalized workflow for in vivo xenograft studies.

Clinical Trial Protocol

The Phase Ia study (NCT02908451) followed a structured protocol to assess safety and preliminary efficacy.





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